molecular formula C8H11BrCl2N2 B12333392 4-Bromoindolin-7-amine;dihydrochloride

4-Bromoindolin-7-amine;dihydrochloride

Cat. No.: B12333392
M. Wt: 285.99 g/mol
InChI Key: CZLCSGURDQFPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoindolin-7-amine;dihydrochloride is a chemical compound with the molecular formula C8H11BrCl2N2 and a molecular weight of 286.0 g/mol . This compound is a derivative of indoline, featuring a bromine atom at the 4-position and an amine group at the 7-position, with two hydrochloride groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoindolin-7-amine;dihydrochloride typically involves the bromination of indoline followed by amination. One common method involves the use of bromine and a suitable solvent to introduce the bromine atom at the 4-position of indoline. The resulting 4-bromoindoline is then subjected to amination using ammonia or an amine source under controlled conditions to yield 4-Bromoindolin-7-amine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromoindolin-7-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromoindolin-7-amine;dihydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromoindolin-7-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromoindolin-7-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H11BrCl2N2

Molecular Weight

285.99 g/mol

IUPAC Name

4-bromo-2,3-dihydro-1H-indol-7-amine;dihydrochloride

InChI

InChI=1S/C8H9BrN2.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-2,11H,3-4,10H2;2*1H

InChI Key

CZLCSGURDQFPFB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C21)Br)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.